2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at position 1 of the pyrazolo-pyrimidine core and an N-[3-(trifluoromethyl)phenyl]acetamide substituent at position 3. This scaffold is structurally analogous to kinase inhibitors and bioactive intermediates, with modifications influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O2/c21-13-4-2-6-15(8-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-5-1-3-12(7-14)20(22,23)24/h1-9,11H,10H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQJCPLSHGAHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes its cytotoxic effects against various cancer cell lines:
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[1-(3-chlorophenyl)-4-oxo... | MCF7 (Breast Cancer) | 1.88 |
| 2-[1-(3-chlorophenyl)-4-oxo... | A549 (Lung Cancer) | 26 |
| 2-[1-(3-chlorophenyl)-4-oxo... | HepG2 (Liver Cancer) | 0.74 mg/mL |
The compound has shown significant cytotoxicity against MCF7 and HepG2 cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit key kinases involved in cancer cell proliferation.
- Cell Cycle Arrest : It can induce cell cycle arrest leading to apoptosis in cancer cells.
- Signal Pathway Modulation : It modulates various signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
The structural characteristics of this compound suggest that it may possess anti-inflammatory properties. Recent research indicates that similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Table 2: Inhibition of COX Enzymes
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| 2-[1-(3-chlorophenyl)-4-oxo... | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
The ability to inhibit COX enzymes suggests that this compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Tumor Reduction : A study evaluated the efficacy of a related compound in animal models, showing promising results in reducing tumor size.
- Inflammatory Marker Reduction : Another research highlighted the compound's role in reducing inflammatory markers in induced models of inflammation.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogues lie in substituent positions and functional groups:
Key Observations:
- Trifluoromethyl vs.
- Substituent Position : The para-fluorophenyl analogue () exhibits distinct electronic effects compared to the meta-chlorophenyl group in the target compound, influencing π-π stacking interactions .
- Thermal Stability: Patent compounds (e.g., Example 83) with dimethylamino and isopropoxy groups show higher melting points (302–304°C), suggesting stronger intermolecular forces .
Bioactivity Considerations
- Insecticide Analogues : highlights pyrazole-acetamide derivatives as intermediates for Fipronil-like insecticides, implying possible neurotoxic or GABAergic activity .
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is prevalent in ATP-competitive kinase inhibitors (e.g., Janus kinase inhibitors), where chloro and CF3 groups enhance target binding .
Biological Activity
The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the pyrazolopyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core .
- Substituents including a 3-chlorophenyl and a trifluoromethylphenyl group.
This structural uniqueness contributes to its potential interactions with biological targets.
The mechanism of action for pyrazolopyrimidine derivatives often involves:
- Enzyme inhibition : Many compounds in this class act as inhibitors of various enzymes, including kinases and phosphodiesterases.
- Receptor modulation : They can interact with specific receptors affecting signaling pathways relevant to cancer and inflammation.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolopyrimidines:
- In vitro studies demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and NCI-H460 (non-small cell lung cancer). For instance, compounds within this class have shown IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A549 | 26 | Induces apoptosis |
| Compound 2 | MCF7 | 0.01 | Inhibits Aurora-A kinase |
| Compound 3 | NCI-H460 | 0.39 | Cell cycle arrest at SubG1/G1 phase |
Anti-inflammatory Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess significant anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
Other Biological Activities
The compound also exhibits:
- Antioxidant properties , which may protect cells from oxidative stress.
- Antimicrobial activity , suggesting potential use in treating infections .
Case Studies
- Study on Antitumor Activity : A study evaluated the efficacy of a series of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity, with one derivative exhibiting an IC50 value of 0.28 µM against the A549 cell line .
- Mechanistic Insights : Another investigation focused on the apoptotic mechanisms induced by these compounds in A549 cells. Flow cytometric analysis revealed that treatment with the compound led to significant apoptosis at low micromolar concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
